

Application Notes and Protocols for Transdermal Delivery Systems of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Methyl 4-methylnicotinate hydrochloride</i>
CAS No.:	1352443-13-0
Cat. No.:	B594948

[Get Quote](#)

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation, characterization, and evaluation of transdermal delivery systems (TDS) for nicotinic acid esters. Nicotinic acid, a potent lipid-lowering agent, is often limited in its oral application due to side effects like cutaneous flushing. [1][2][3] Transdermal delivery offers a promising alternative, mitigating such adverse effects by providing controlled, sustained release and avoiding first-pass metabolism. [1][2][3] This document elucidates the critical prodrug strategy, wherein lipophilic esters of nicotinic acid are utilized to enhance skin permeation, and are subsequently metabolized to the active niacin within the skin. [4][5][6] We present field-proven protocols for physicochemical characterization, in vitro permeation testing (IVPT), and preclinical skin irritation assessment, grounded in current regulatory expectations.

Introduction: The Rationale for Transdermal Nicotinic Acid Esters

The primary barrier to the transdermal delivery of many active pharmaceutical ingredients (APIs) is the stratum corneum, the outermost layer of the epidermis. Nicotinic acid itself has limited skin permeability. The prodrug approach, modifying a drug into a bioreversible entity, is a powerful strategy to overcome this barrier.[5][6] For nicotinic acid, esterification increases lipophilicity, which is a key determinant for enhanced transport across the epidermis.[4]

Studies have shown that the permeation rate through the epidermis increases drastically with the lipophilicity of the nicotinic acid derivative.[4] For instance, the epidermis acts as the major transport barrier for the more hydrophilic methyl nicotinate, but not for the more lipophilic hexyl nicotinate.[4] Crucially, these esters are metabolized back to the parent nicotinic acid by esterases present within the skin, primarily in the dermis.[4] This localized bioactivation ensures that the active drug reaches the dermal microcirculation for systemic effect.

This guide will focus on the development of matrix-type transdermal patches, where the drug is uniformly dispersed within a polymer matrix, as this design is favored by regulatory bodies like the FDA for its safety profile compared to reservoir-based systems.[7]

Formulation Development: A Stepwise Approach

The development of a robust transdermal patch begins with a clear definition of the Quality Target Product Profile (QTPP), which outlines the desired characteristics of the final product based on safety and efficacy.[8] Key considerations include the intended dose, duration of application, and adhesion properties.[8][9]

Core Components of the Matrix Patch

A typical matrix-type patch is a multi-layered laminate. The selection of each component is critical to the performance and stability of the final product.

- Active Pharmaceutical Ingredient (API): Nicotinic acid esters (e.g., methyl, ethyl, hexyl, dodecyl nicotinate). The choice of ester will depend on the desired permeation profile and physicochemical properties.

- **Polymer Matrix:** The backbone of the patch, controlling the release of the API.[\[10\]](#)[\[11\]](#) The choice of polymer depends on its compatibility with the drug, its physicochemical properties, and the desired release kinetics.[\[7\]](#)
 - **Hydrophilic Polymers:** Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA), Hydroxypropyl Methylcellulose (HPMC).[\[10\]](#)[\[12\]](#)
 - **Hydrophobic (Lipophilic) Polymers:** Ethyl Cellulose (EC), Eudragit® series (e.g., RL 100, RS 100), Polyisobutylene (PIB).[\[10\]](#)[\[13\]](#)
- **Plasticizers:** Added to increase the flexibility and workability of the polymer matrix, preventing the patch from becoming brittle. A common example is Polyethylene Glycol (PEG 400).[\[14\]](#)
- **Permeation Enhancers:** Excipients that reversibly decrease the barrier function of the stratum corneum to facilitate API penetration. Examples include:
 - **Solvents:** Dimethyl Sulfoxide (DMSO), Transcutol®.[\[12\]](#)[\[15\]](#)
 - **Fatty Acids/Esters:** Labrasol®.[\[12\]](#)
 - **Terpenes:** Eugenol.[\[15\]](#)
- **Adhesive:** Ensures the patch remains in contact with the skin. In many matrix designs ("drug-in-adhesive"), the adhesive polymer also serves as the matrix.
- **Backing Layer:** An occlusive outer layer that protects the patch and prevents the evaporation of the drug and other excipients.[\[16\]](#)
- **Release Liner:** A protective layer that is removed just before application.

Protocol: Fabrication by Solvent Casting Method

The solvent casting technique is a widely used method for preparing matrix-type patches.[\[1\]](#)
[\[13\]](#)[\[14\]](#)

Materials:

- Nicotinic Acid Ester (e.g., Hexyl Nicotinate)

- Polymer(s) (e.g., Eudragit® RL 100, PVA)
- Plasticizer (e.g., PEG 400)
- Permeation Enhancer (e.g., Eugenol)
- Solvent (e.g., Methanol, Dichloromethane - choice depends on polymer solubility)
- Petri dish or other suitable casting surface
- Magnetic stirrer

Procedure:

- Accurately weigh the required quantities of the polymer(s) and dissolve in a suitable volume of the chosen solvent with continuous stirring until a clear solution is formed.
- Separately, weigh and dissolve the nicotinic acid ester, plasticizer, and permeation enhancer in the polymer solution.
- Continue stirring until a homogeneous, clear solution is obtained.
- Carefully pour the solution into a petri dish placed on a level surface.
- Allow the solvent to evaporate slowly at room temperature for 24 hours. To control evaporation, the petri dish can be covered with a funnel.
- Once the film has formed, carefully remove it from the casting surface.
- Cut the film into patches of the desired size (e.g., 2 cm²).
- Store the patches in a desiccator until further evaluation.

Physicochemical Characterization of Transdermal Patches

Ensuring the quality, uniformity, and stability of the manufactured patches is a regulatory requirement and critical for performance.[9] The following tests are fundamental for patch

characterization.

Table 1: Key Physicochemical Evaluation Parameters

Parameter	Method	Rationale & Acceptance Criteria
Appearance	Visual Inspection	Patches should be visually inspected for color, clarity, flexibility, and homogeneity. They should be free from defects like crystals, cracks, or air bubbles.[17]
Thickness	Micrometer Screw Gauge	Uniform thickness across the patch is essential for consistent drug loading and release. Measurements should be taken at multiple points on each patch.[18]
Weight Uniformity	Digital Weighing Balance	Indicates uniform distribution of the drug-polymer matrix. A set number of patches (e.g., 10) are weighed individually, and the average weight and standard deviation are calculated.[18]
Drug Content Uniformity	UV-Vis Spectrophotometry or HPLC	Confirms that each patch contains the specified amount of API. A patch is dissolved in a suitable solvent, and the drug concentration is quantified against a standard curve.[18]
Folding Endurance	Manual Testing	Measures the physical integrity and flexibility of the patch. A patch is repeatedly folded at the same point until it breaks. The number of folds is the folding endurance value. A

value >300 is generally considered satisfactory.[13]

Tensile Strength

Tensile Strength Tester

Evaluates the mechanical strength of the patch to ensure it does not break or tear during application or wear.[12]

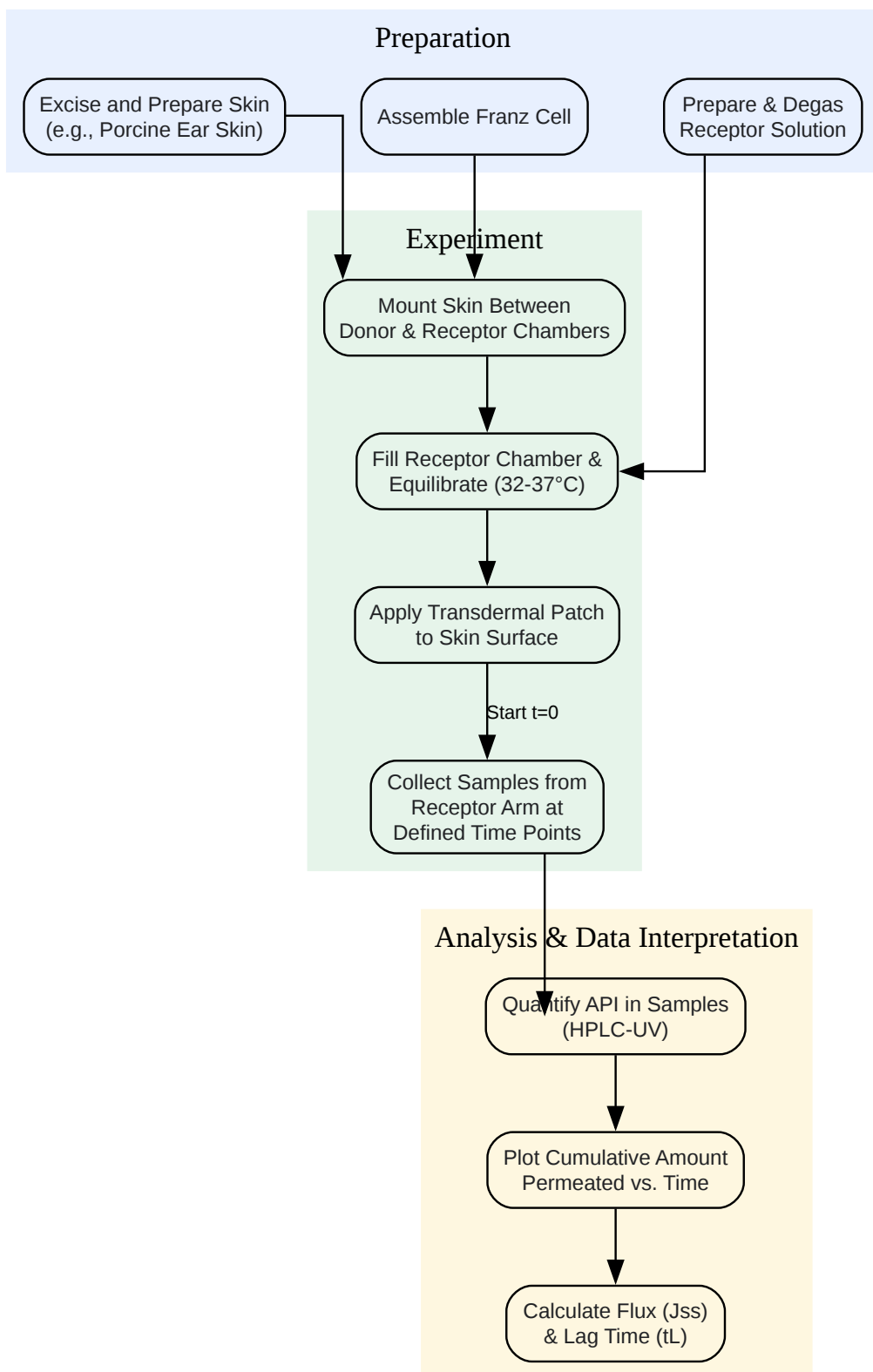
In Vitro Performance Testing

In vitro tests are crucial for screening formulations and ensuring batch-to-batch consistency. They are broadly divided into release testing (IVRT) and permeation testing (IVPT).

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is the gold standard for evaluating the rate and extent of drug absorption through the skin from a topical formulation.[19] The Franz (or Vertical) Diffusion Cell (VDC) is the primary apparatus used for this purpose.[19]

Workflow for a Typical IVPT Study



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Detailed Protocol: IVPT with Excised Porcine Skin

Porcine ear skin is often used as a surrogate for human skin due to its structural and permeability similarities.[19]

Materials:

- Franz Diffusion Cells (with a known diffusion area, e.g., 1.8 cm²)[19]
- Circulating water bath
- Magnetic stirrers and stir bars
- Freshly excised porcine ear skin
- Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4; may require additives for poorly soluble esters)[20]
- HPLC system for quantification
- Transdermal patches of nicotinic acid ester

Procedure:

- Skin Preparation: a. Remove hair from the porcine ear. b. Excise full-thickness skin and carefully remove any subcutaneous fat. c. Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
- Cell Setup: a. Assemble the Franz diffusion cells. Place a small magnetic stir bar in each receptor chamber. b. Mount the prepared skin section between the donor and receptor chambers, ensuring the stratum corneum side faces the donor compartment.[19] c. Clamp the chambers together securely.
- Experiment Execution: a. Fill the receptor chamber with pre-warmed (32-37°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[21] b. Allow the system to equilibrate for 30 minutes. c. Remove the release liner from the transdermal patch and apply it to the surface of the skin in the donor chamber. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the

sampling arm of the receptor chamber. e. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

- Sample Analysis: a. Analyze the collected samples for the concentration of nicotinic acid ester (and/or nicotinic acid, if metabolism is being studied) using a validated HPLC-UV method.[19]
- Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point, correcting for sample replacement. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the curve. d. Determine the lag time (t_L) by extrapolating the linear portion of the plot to the x-axis.

Table 2: Example Permeation Data for Nicotinic Acid Derivatives

Compound	Vehicle / Formulation	Skin Model	Steady-State Flux (J_{ss}) ($\mu\text{g}/\text{cm}^2/\text{h}$)	Lag Time (t_L) (h)	Reference
Methyl Nicotinate	Aqueous Solution	Human Epidermis	150 ± 20	1.5 ± 0.3	Fictional Data based on[4]
Hexyl Nicotinate	Aqueous Solution	Human Epidermis	450 ± 45	3.2 ± 0.5	Fictional Data based on[4]
Dodecyl Nicotinate	Microemulsion (IPM-based)	Mouse Skin	25.8 (as Nicotinic Acid)	~2	Based on data from[3]
Formulation A (EC/PVA)	Matrix Patch	Porcine Skin	75.3 ± 8.1	2.1 ± 0.4	Fictional Representative Data
Formulation B (EC/PVA + 5% Eugenol)	Matrix Patch	Porcine Skin	125.6 ± 11.5	1.8 ± 0.3	Fictional Representative Data

Note: Data presented are illustrative examples to demonstrate typical results and comparisons. Actual results will vary based on the specific formulation and experimental conditions.

Adhesion Performance Testing

The patch must adhere firmly to the skin for the intended duration of use to ensure consistent drug delivery.^[22] Poor adhesion is a critical failure mode.^[8] Standard tests evaluate different aspects of adhesion.

Protocol: Peel Adhesion Test (180° Peel)

This test measures the force required to remove a patch from a standard surface.

Materials:

- Tensile tester with a 180° peel test fixture
- Standard stainless steel test panels
- 2 kg rubber-coated roller
- Patch samples cut into uniform strips (e.g., 25 mm width)

Procedure:

- Clean the stainless steel panel with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Remove the release liner from the patch strip and apply it to the test panel.
- Roll over the patch twice in each direction with the 2 kg roller to ensure uniform contact.^[23]
- Allow the patch to dwell on the panel for a specified time (e.g., 20 minutes).
- Clamp the free end of the panel into the stationary jaw of the tensile tester and the free end of the patch into the moving jaw.
- Initiate the test, peeling the patch from the panel at a constant speed (e.g., 300 mm/min) at a 180° angle.

- Record the force required to peel the patch. The result is typically expressed in Newtons per meter (N/m).

Skin Irritation and Sensitization Assessment

It is a crucial safety and regulatory requirement to ensure that the patch formulation does not cause undue skin irritation or allergic contact dermatitis.[9][22]

In Vitro Skin Irritation (OECD TG 439)

The preferred initial method for assessing irritation potential is the in vitro test using Reconstructed Human Epidermis (RhE) models, which aligns with the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[24][25][26]

Principle: This test method evaluates the cytotoxic effect of a chemical or formulation on RhE tissue models (e.g., EpiDerm™, SkinEthic™).[24][27] The patch (or its extract) is applied topically to the tissue. Irritant substances cause cell damage, which is measured by a decrease in cell viability, typically using the MTT assay.[25] A reduction in tissue viability below 50% of the negative control is indicative of an irritant potential (UN GHS Category 2).[24]

Mechanism of In Vitro Skin Irritation Testing



[Click to download full resolution via product page](#)

Caption: MTT Assay Workflow for RhE Skin Irritation Testing.

In Vivo Dermal Irritation Study (Rabbit Model)

If required by regulatory bodies, an in vivo study may be necessary. The following is a generalized protocol.

Animals: Healthy, young adult albino rabbits.

Procedure:

- Approximately 24 hours before the test, clip the fur from a sufficiently large area on the back of each rabbit.
- Apply the nicotinic acid ester patch to one site and a placebo (vehicle-only) patch to a contralateral site.
- Secure the patches with a semi-occlusive dressing.
- After a specified exposure period (e.g., 24 or 72 hours), remove the patches.[28]
- Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring is typically done using the Draize scale (0=none, 1=slight, 2=well-defined, 3=moderate, 4=severe).
- The Primary Dermal Irritation Index (PDII) is calculated from the scores to classify the irritation potential.

Conclusion

The development of transdermal delivery systems for nicotinic acid esters represents a scientifically robust strategy to harness the therapeutic benefits of niacin while minimizing its characteristic side effects. This is achieved through a prodrug approach that enhances skin permeation, followed by metabolic activation within the skin. Success in this field hinges on a systematic approach that integrates rational formulation design, comprehensive physicochemical characterization, and rigorous in vitro and preclinical safety evaluation. The protocols and methodologies detailed in this guide provide a validated framework for researchers to advance the development of safe, effective, and high-quality transdermal patches, from the laboratory bench to potential clinical application.

References

- Semantic Scholar. (n.d.). FORMULATION AND EVALUATION OF NICOTINE TRANSDERMAL PATCHES BY THE USING OF HYDROPHILIC AND HYDROPHOBIC POLYMERS. Retrieved from [\[Link\]](#)

- ResearchGate. (2021). FORMULATION AND EVALUATION OF NICOTINE TRANSDERMAL PATCHES BY THE USING OF HYDROPHILIC AND HYDROPHOBIC POLYMERS. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). FORMULATION AND EVALUATION OF TRANSDERMAL PATCHES OF NICARDIPINE HYDROCHLORIDE. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2023). Formulation and Evaluation of Transdermal Patches Containing BGP-15. Retrieved from [[Link](#)]
- PubMed. (n.d.). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Retrieved from [[Link](#)]
- SciELO. (n.d.). In vitro evaluation of transdermal nicotine delivery systems commercially available in Brazil. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2023). Quantitative evaluation of transdermal drug delivery patches on human skin with in vivo THz-TDS. Retrieved from [[Link](#)]
- Chemservice. (n.d.). Transdermal Formulation Peel Adhesion Testing. Retrieved from [[Link](#)]
- European Medicines Agency. (2014). Guideline on the quality of Transdermal Patches. Retrieved from [[Link](#)]
- PubMed. (2024). Transdermal Delivery of Niacin Through Polysaccharide Films Ameliorates Cutaneous Flushing in Experimental Wistar Rats. Retrieved from [[Link](#)]
- IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [[Link](#)]
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Polymers in Matrix Type Transdermal Patch. Retrieved from [[Link](#)]
- OECD iLibrary. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [[Link](#)]

- ResearchGate. (n.d.). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. Retrieved from [[Link](#)]
- FDA. (n.d.). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry. Retrieved from [[Link](#)]
- FDA. (n.d.). Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for ANDAs Guidance for Industry. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Fabrication and Evaluation of Matrix Type Novel Transdermal Patch Loaded with Tramadol Hydrochloride. Retrieved from [[Link](#)]
- PubMed. (n.d.). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. Retrieved from [[Link](#)]
- FDA. (2020). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Retrieved from [[Link](#)]
- Scielo. (n.d.). In vitro transdermal drug permeation tests: a regulatory scenario evaluation. Retrieved from [[Link](#)]
- AdhexPharma. (2024). Overview of FDA guidelines for transdermal patches in the US with AdhexPharma, your CDMO partner. Retrieved from [[Link](#)]
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). DESIGN AND EVALUATION OF MATRIX TYPE OF TRANSDERMAL PATCHES OF METHOTREXATE. Retrieved from [[Link](#)]
- MDPI. (n.d.). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Retrieved from [[Link](#)]

- AGES. (n.d.). TDDS and Appendix I + II. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Prodrug Strategy for Enhancing Drug Delivery via Skin. Retrieved from [[Link](#)]
- ARx Pharma. (n.d.). 5 Key Stages in Adhesive Patch Development for Drug Delivery. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Characterization, in vitro release and permeation studies of nicotine transdermal patches prepared from deproteinized natural rubber latex blends. Retrieved from [[Link](#)]
- PSE Community.org. (2024). Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. Retrieved from [[Link](#)]
- PubMed. (2023). Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT). Retrieved from [[Link](#)]
- Neliti. (2022). Evaluation of the dermal irritation and sensitization due to thiocolchicoside transdermal drug delivery system. Retrieved from [[Link](#)]
- Pharmaceutical Technology. (n.d.). Polymers in Transdermal Drug Delivery Systems. Retrieved from [[Link](#)]
- Premier Research. (2020). FDA Releases Draft Guidance for Transdermal Product Development. Retrieved from [[Link](#)]
- ScienceDirect. (n.d.). Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin. Retrieved from [[Link](#)]
- MDPI. (2023). Strategies for Improving Transdermal Administration: New Approaches to Controlled Drug Release. Retrieved from [[Link](#)]
- GBA Group. (2024). Irritation tests according to ISO 10993-23. Retrieved from [[Link](#)]
- Eurofins. (2024). Human Skin Model Test. Retrieved from [[Link](#)]

- Pharmanext. (2024). SOP for Adhesion Testing of Transdermal Patches. Retrieved from [\[Link\]](#)
- IJCRT.org. (2024). In Vitro Skin Permeability Studies Of Transdermal Patches. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. Retrieved from [\[Link\]](#)
- Diva-Portal.org. (2023). Permeation studies of Niacinamide and its effect on human skin. Retrieved from [\[Link\]](#)
- IJSDR. (n.d.). Polymers used in the transdermal drug delivery system of carvedilol: Review. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Nicotinic acid/niacinamide and the skin. Retrieved from [\[Link\]](#)
- Kymos. (n.d.). Transdermal Testing: Analysis and Quality Control of Transdermal Patches. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Transdermal Delivery of Niacin Through Polysaccharide Films Ameliorates Cutaneous Flushing in Experimental Wistar Rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 5. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and Evaluation of Matrix Type Novel Transdermal Patch Loaded with Tramadol Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. premier-research.com [premier-research.com]
- 9. adhexpharma.com [adhexpharma.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Quantitative evaluation of transdermal drug delivery patches on human skin with in vivo THz-TDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. scielo.br [scielo.br]
- 20. Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psecommunity.org [psecommunity.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. formulationbio.com [formulationbio.com]
- 24. iivs.org [iivs.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. gba-group.com [gba-group.com]
- 27. Human Skin Model Test - Eurofins Medical Device Testing [eurofins.com]
- 28. media.neliti.com [media.neliti.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Transdermal Delivery Systems of Nicotinic Acid Esters]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b594948/docs#application-notes-and-protocols-for-transdermal-delivery-systems-of-nicotinic-acid-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)